2-(Acetyloxy)benzoylsulfamide
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Overview
Description
2-(Acetyloxy)benzoylsulfamide is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonamide, featuring an acetyloxy group attached to the benzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzoylsulfamide typically involves the acylation of benzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)benzoylsulfamide undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield benzenesulfonamide and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under heating.
Major Products Formed
Scientific Research Applications
2-(Acetyloxy)benzoylsulfamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its sulfonamide moiety, which is known for its antibacterial and diuretic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)benzoylsulfamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the acetyloxy group.
Acetylsalicylic Acid (Aspirin): Contains an acetyloxy group but differs in its overall structure and pharmacological properties.
Uniqueness
2-(Acetyloxy)benzoylsulfamide is unique due to the presence of both the acetyloxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
39082-31-0 |
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Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
[2-(sulfamoylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C9H10N2O5S/c1-6(12)16-8-5-3-2-4-7(8)9(13)11-17(10,14)15/h2-5H,1H3,(H,11,13)(H2,10,14,15) |
InChI Key |
RZEYAZLZHXFXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NS(=O)(=O)N |
Origin of Product |
United States |
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